Cas no 1648793-81-0 (2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride)

2-Bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride is a versatile sulfonyl fluoride derivative with applications in chemical synthesis and bioconjugation. Its reactive sulfonyl fluoride group enables selective modification of proteins and biomolecules, making it valuable in probe development and activity-based protein profiling (ABPP). The hydroxymethyl substituent offers additional functionalization potential, while the bromo group provides a handle for further cross-coupling reactions. This compound is particularly useful in medicinal chemistry and materials science due to its stability under physiological conditions and compatibility with click chemistry. Its dual functionality allows for precise control in constructing complex molecular architectures, enhancing its utility in targeted research applications.
2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride structure
1648793-81-0 structure
Product name:2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride
CAS No:1648793-81-0
MF:C7H6BrFO3S
MW:269.088143825531
CID:6507791
PubChem ID:165488484

2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride
    • EN300-1165509
    • 1648793-81-0
    • Inchi: 1S/C7H6BrFO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-3,10H,4H2
    • InChI Key: JRUOUAPBVSRUFG-UHFFFAOYSA-N
    • SMILES: BrC1C=C(CO)C=CC=1S(=O)(=O)F

Computed Properties

  • Exact Mass: 267.92051g/mol
  • Monoisotopic Mass: 267.92051g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.8Ų
  • XLogP3: 1.5

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1165509-100mg
2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride
1648793-81-0
100mg
$1131.0 2023-10-03
Enamine
EN300-1165509-50mg
2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride
1648793-81-0
50mg
$1080.0 2023-10-03
Enamine
EN300-1165509-1000mg
2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride
1648793-81-0
1000mg
$1286.0 2023-10-03
Enamine
EN300-1165509-250mg
2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride
1648793-81-0
250mg
$1183.0 2023-10-03
Enamine
EN300-1165509-500mg
2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride
1648793-81-0
500mg
$1234.0 2023-10-03
Enamine
EN300-1165509-2500mg
2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride
1648793-81-0
2500mg
$2520.0 2023-10-03
Enamine
EN300-1165509-1.0g
2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride
1648793-81-0
1g
$0.0 2023-06-08
Enamine
EN300-1165509-10000mg
2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride
1648793-81-0
10000mg
$5528.0 2023-10-03
Enamine
EN300-1165509-5000mg
2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride
1648793-81-0
5000mg
$3728.0 2023-10-03

2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride Related Literature

Additional information on 2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride

Introduction to 2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride (CAS No. 1648793-81-0)

2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and versatile applications. This compound, identified by the CAS number 1648793-81-0, belongs to the class of sulfonyl fluorides, which are known for their reactivity and utility in synthetic chemistry. The presence of both bromine and hydroxymethyl substituents on the benzene ring enhances its potential as a building block in the synthesis of more complex molecules, particularly in drug discovery and material science.

The compound's structure consists of a benzene ring substituted at the 1-position with a sulfonyl fluoride group, at the 4-position with a hydroxymethyl group, and at the 2-position with a bromine atom. This arrangement imparts distinct chemical characteristics that make it valuable for various synthetic transformations. The sulfonyl fluoride moiety is particularly interesting because it can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. This property is exploited in medicinal chemistry to modify lead compounds and improve their pharmacological profiles.

In recent years, 2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride has been explored in several cutting-edge research areas. One notable application is in the development of novel therapeutic agents. Researchers have leveraged its reactivity to synthesize derivatives that exhibit inhibitory activity against various biological targets. For instance, studies have shown that derivatives of this compound can modulate enzyme activity, making them promising candidates for treating inflammatory diseases and metabolic disorders. The ability to introduce diverse functional groups via sulfonyl fluoride chemistry allows for fine-tuning of pharmacokinetic properties, such as solubility and bioavailability.

Another area where this compound has found utility is in materials science. The bromine atom in its structure makes it a suitable precursor for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex organic molecules. These reactions are widely used in the synthesis of polymers, conductive materials, and advanced functional materials. The hydroxymethyl group also provides a site for further functionalization, enabling the creation of polymers with tailored properties, such as hydrogels or stimuli-responsive materials.

The pharmaceutical industry has been particularly interested in exploring the potential of 2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride as an intermediate in drug development. Sulfonyl fluorides are known to enhance binding affinity and metabolic stability in drug candidates. By incorporating this moiety into molecular frameworks, researchers can improve drug-like properties such as lipophilicity and selectivity. Recent studies have demonstrated its use in synthesizing kinase inhibitors, which are critical for treating cancers and other chronic diseases. The bromine substituent further facilitates modifications through transition-metal-catalyzed reactions, enabling access to a wide range of structural variations.

From a synthetic chemistry perspective, 2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride serves as an excellent scaffold for exploring new reaction pathways and methodologies. Its unique combination of functional groups allows chemists to develop innovative synthetic strategies that may not be possible with simpler precursors. For example, the sulfonyl fluoride group can be selectively deprotected under mild conditions, revealing the underlying aromatic system for further modifications. This flexibility is particularly valuable in multi-step syntheses where precise control over reaction outcomes is essential.

The compound's role in medicinal chemistry has also been highlighted in recent literature regarding the development of antiviral agents. The ability to introduce fluorine-containing groups into drug candidates has been shown to enhance their antiviral activity by improving interactions with viral targets. Researchers have utilized derivatives of 2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride to synthesize molecules that inhibit viral proteases and polymerases, contributing to the fight against emerging infectious diseases. The hydroxymethyl group provides an additional handle for modifying solubility and pharmacokinetic profiles, making these derivatives more effective therapeutics.

In conclusion,2-bromo-4-(hydroxymethyl)benzene-1-sulfonyl fluoride (CAS No. 1648793-81-0) is a multifaceted compound with significant potential in pharmaceutical research and material science. Its unique structural features enable diverse synthetic applications, making it a valuable tool for chemists working on drug discovery and advanced materials. As research continues to uncover new methodologies and applications, this compound is likely to remain a cornerstone in synthetic chemistry endeavors.

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